![molecular formula C22H14ClF3N4OS B3042910 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one CAS No. 680217-01-0](/img/structure/B3042910.png)
2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one
Overview
Description
2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C22H14ClF3N4OS and its molecular weight is 474.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one (CAS: 680217-03-2) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 542.88 g/mol. The structure features a central triazole ring linked to a chlorinated pyridine and a trifluoromethyl-substituted phenyl group, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, triazole derivatives have been shown to inhibit the growth of various human cancer cell lines. In a study evaluating related compounds, certain derivatives demonstrated IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines . The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance cytotoxicity.
Compound | Cell Line | IC50 (µM) |
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Compound A | SISO (cervical cancer) | 2.38 |
Compound B | RT-112 (bladder cancer) | 3.42 |
Compound C | A431 (skin cancer) | 5.37 |
Anticonvulsant Activity
Compounds with similar triazole structures have also been tested for anticonvulsant properties. In a picrotoxin-induced convulsion model, certain derivatives showed promising results, suggesting that modifications in the triazole structure can enhance anticonvulsant efficacy .
While specific mechanisms for the compound remain underexplored, related triazoles often act by inhibiting key enzymes or interacting with cellular receptors involved in tumor growth and neuroactivity. For example, some studies suggest that triazoles may inhibit phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis, leading to herbicidal effects .
Case Studies
- Antitumor Efficacy : A derivative similar to the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Anticonvulsant Properties : In vivo studies indicated that modifications in the triazole ring could lead to enhanced anticonvulsant activity compared to non-modified analogs .
Scientific Research Applications
The compound 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, agriculture, and material science.
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. The specific compound has been studied for its effectiveness against various fungal pathogens, particularly those resistant to conventional treatments. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida species, which are common causes of infections in immunocompromised patients .
Anticancer Properties
Recent investigations have explored the anticancer potential of triazole derivatives. The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression and metastasis. This inhibition could provide a therapeutic avenue for targeting aggressive cancer types .
Fungicides
Given its antifungal properties, this compound is being investigated as a potential agricultural fungicide. Triazole fungicides are widely used in agriculture to protect crops from fungal diseases. The unique structure of this compound may offer advantages over existing fungicides by targeting different fungal pathways or exhibiting lower toxicity to non-target organisms .
Plant Growth Regulation
Research is ongoing into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields and stress resistance .
Polymer Chemistry
The incorporation of triazole units into polymer matrices is being explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique electronic properties of triazoles can impart desirable characteristics to polymers used in electronics and coatings .
Sensors
Due to their electronic properties, triazole derivatives are being studied for use in sensor applications. Their ability to interact with various analytes makes them suitable candidates for developing selective sensors for environmental monitoring or medical diagnostics .
Case Studies
Properties
IUPAC Name |
2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4OS/c23-19-10-9-15(12-27-19)20-28-29-21(32-13-18(31)14-5-2-1-3-6-14)30(20)17-8-4-7-16(11-17)22(24,25)26/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACJOYRYZWEXPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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